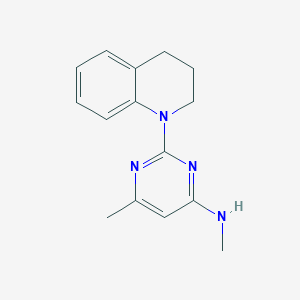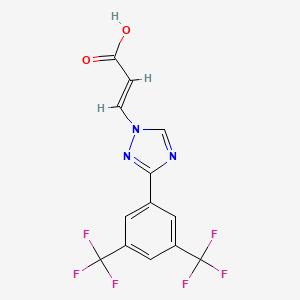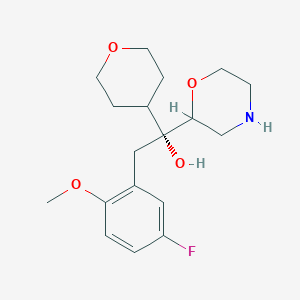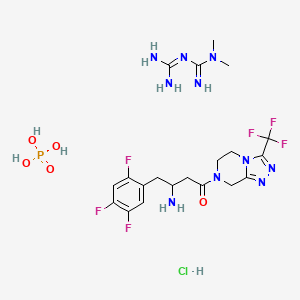![molecular formula C14H11FN2O2 B14803815 3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)
3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine is an organic compound with the molecular formula C14H11FN2O2 and a molecular weight of 258.25 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzylideneamine structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine typically involves the condensation reaction between 3-fluoro-4-methylaniline and 2-nitrobenzaldehyde . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
(3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (3-fluoro-4-methylphenyl)(2-aminobenzylidene)amine .
Wissenschaftliche Forschungsanwendungen
(3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-fluoro-4-methylphenyl)(3-nitrobenzylidene)amine
- (3-chloro-4-methylphenyl)(2-nitrobenzylidene)amine
- (3-fluoro-4-methylphenyl)(2-aminobenzylidene)amine
Uniqueness
(3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications. This combination makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C14H11FN2O2 |
|---|---|
Molekulargewicht |
258.25 g/mol |
IUPAC-Name |
N-(3-fluoro-4-methylphenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11FN2O2/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17(18)19/h2-9H,1H3 |
InChI-Schlüssel |
BJPXJAFSEYAMBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)

![methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14803746.png)
![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)




![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)

